N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide
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Overview
Description
N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide is a member of benzimidazoles.
Scientific Research Applications
Novel Compound Synthesis
Researchers have synthesized a novel compound containing a benzimidazole moiety, similar in structure to N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide. This synthesis involved reactions under specific conditions, with the compound's structure being determined through various analytical techniques such as NMR (Li Ying-jun, 2012).
Antimicrobial Activity
A study explored the synthesis and antimicrobial activity of 2-(4-aminophenyl) benzimidazole-based pyrimidine derivatives. These compounds, sharing a structural relation to the compound , exhibited significant antibacterial properties, showcasing their potential in developing new antimicrobial agents (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014).
Antibacterial Agents
Another research focused on synthesizing derivatives of benzimidazole and naphthyridin, which exhibited notable antibacterial activity. This underscores the potential of similar compounds, like N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide, in developing new antibacterial drugs (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Antimicrobial and Antioxidant Agents
Research on benzodiazepines bearing benzimidazole and indole moieties indicated potent antimicrobial and antioxidant activities. This highlights the broad applications of benzimidazole derivatives in pharmaceutical development (Basavaraj S Naraboli, J. S. Biradar, 2017).
Antioxidants for Oils
Benzimidazole derivatives have been studied as potential antioxidants for local base oil, demonstrating the versatility of these compounds in industrial applications beyond pharmaceuticals (J. Basta, A. El-Bassoussi, A. Salem, M. Nessim, Mohamed Ahmed, S. Attia, 2017).
properties
Product Name |
N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide |
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Molecular Formula |
C22H25N3O3S2 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[1-(2-phenylethyl)benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H25N3O3S2/c1-24(18-12-14-30(27,28)16-18)21(26)15-29-22-23-19-9-5-6-10-20(19)25(22)13-11-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3 |
InChI Key |
DJKAYBDAVYLRCG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CSC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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